molecular formula C15H17NO3S B7550164 (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

Cat. No. B7550164
M. Wt: 291.4 g/mol
InChI Key: YNXVYJMRKLWPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, also known as ETMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ETMA is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the disruption of cellular processes in target cells. In the case of antimicrobial and antifungal activity, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is believed to disrupt the cell membrane of target microorganisms, leading to cell death. In the case of anticancer activity, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is believed to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to exhibit low toxicity towards human cells, which makes it a promising candidate for the development of new drugs. However, the exact biochemical and physiological effects of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate on human cells are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in lab experiments is its high purity and good yield, which makes it easy to handle and use in various assays. However, one of the limitations of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.

Future Directions

There are several future directions for the research and development of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability in water. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves the reaction of 2-mercapto-1,3-thiazole with 2-chloroacetic acid ethyl ester in the presence of a base catalyst such as triethylamine. The resulting product is then treated with benzyl bromide in the presence of sodium hydride to obtain (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. This method has been reported to yield high purity and good yield of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

Scientific Research Applications

(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In a study conducted by Zhang et al. (2019), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to exhibit potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate showed low toxicity towards human cells, which makes it a promising candidate for the development of new antimicrobial agents.
In another study by Wang et al. (2018), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. The study reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate inhibited the growth of C. albicans by disrupting the fungal cell membrane, which is a potential target for antifungal agents.
Furthermore, (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to exhibit anticancer activity against various cancer cell lines. In a study by Li et al. (2017), (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate was found to inhibit the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis. The study also reported that (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate showed low toxicity towards normal human cells, which makes it a promising candidate for the development of new anticancer agents.

properties

IUPAC Name

(2-ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-18-14-7-5-4-6-12(14)9-19-15(17)8-13-10-20-11(2)16-13/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXVYJMRKLWPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1COC(=O)CC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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